molecular formula C9H18N2O B11916565 3-(6-Methylpiperidin-2-yl)azetidin-3-ol

3-(6-Methylpiperidin-2-yl)azetidin-3-ol

Cat. No.: B11916565
M. Wt: 170.25 g/mol
InChI Key: WTYCRMQZPUEXMW-UHFFFAOYSA-N
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Description

3-(6-Methylpiperidin-2-yl)azetidin-3-ol is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a unique molecular scaffold combining an azetidine ring, known for its role as a bioisostere, with a methyl-substituted piperidine moiety . This structure is of significant interest in the design and synthesis of novel pharmaceutical agents. Compounds containing the azetidin-3-ol group have been investigated as key intermediates and active components in the development of therapeutics for a range of diseases. Patent literature indicates that such structures are frequently explored as inhibitors for use in oncology, with specific applications in targeted cancer therapies . Furthermore, azetidine derivatives have shown relevance in research related to chronic and neurodegenerative conditions . Researchers value this compound for its potential to be further functionalized, enabling structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(6-methylpiperidin-2-yl)azetidin-3-ol

InChI

InChI=1S/C9H18N2O/c1-7-3-2-4-8(11-7)9(12)5-10-6-9/h7-8,10-12H,2-6H2,1H3

InChI Key

WTYCRMQZPUEXMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2(CNC2)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 6 Methylpiperidin 2 Yl Azetidin 3 Ol and Analogous Azetidine Piperidine Frameworks

Foundational and Advanced Approaches to Azetidine (B1206935) Ring Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry due to its unique conformational constraints and metabolic stability. magtech.com.cnfrontiersin.org Its synthesis, however, is often complicated by the inherent ring strain. frontiersin.org A variety of methods have been developed to address this challenge, ranging from classical cycloadditions to modern photocatalytic strategies. magtech.com.cn

Cycloaddition Reactions in Azetidine Ring Formation

Cycloaddition reactions represent a powerful and direct approach to the synthesis of the azetidine core. Among these, the [2+2] cycloaddition is a prominent strategy. mdpi.comnih.gov

The Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a widely used method for constructing 2-azetidinones (β-lactams), which are versatile precursors to azetidines. mdpi.comresearchgate.net This reaction typically proceeds through a two-step mechanism involving the formation of a zwitterionic intermediate. mdpi.com The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions, such as solvent polarity and temperature, as well as the order of reagent addition. mdpi.com For instance, the use of chiral imines derived from D-mannitol has been shown to afford cis-β-lactams with high diastereoselectivity. mdpi.com

Photochemical [2+2] cycloadditions , often referred to as aza Paternò-Büchi reactions, provide another avenue to azetidines. chemrxiv.orgresearchgate.net These reactions involve the excitation of an imine or a related species to a triplet state, which then undergoes cycloaddition with an alkene. chemrxiv.org Visible-light-mediated photocatalysis has emerged as a mild and general protocol for these transformations, utilizing iridium-based photocatalysts to facilitate the reaction between oximes and olefins. chemrxiv.orgspringernature.com This method is characterized by its operational simplicity, low catalyst loadings, and broad functional group tolerance. chemrxiv.org Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a stereoselective and high-yielding route to functionalized azetidines. nih.govacs.org

The table below summarizes key aspects of cycloaddition strategies for azetidine synthesis.

Cycloaddition TypeReactantsKey Features
Staudinger SynthesisKetene + ImineForms 2-azetidinones (β-lactam) precursors; stereoselectivity can be controlled. mdpi.comresearchgate.net
Photochemical [2+2]Imine (or oxime) + AlkeneCan be mediated by visible light photocatalysis; mild reaction conditions. chemrxiv.orgresearchgate.netspringernature.com
Dehydrogenative [2+2]Amine + AlkenePhotocatalytic, stereoselective, and high-yielding. nih.govacs.org

Cyclization and Intramolecular Amination Strategies for Azetidine Cores

Intramolecular cyclization reactions are a cornerstone of azetidine synthesis, relying on the formation of a C-N bond within a suitably functionalized acyclic precursor. magtech.com.cnfrontiersin.org These methods often involve nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. frontiersin.org

One common approach is the intramolecular SN2 reaction , where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, to form the four-membered ring. frontiersin.org Another strategy involves the intramolecular aminolysis of epoxides. For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This method tolerates a variety of functional groups and proceeds with high regioselectivity. frontiersin.orgnih.gov

Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for constructing azetidines. rsc.org This method involves the reductive elimination of an alkyl-Pd(IV) intermediate, promoted by an oxidant and an additive, to form the azetidine ring. rsc.org Additionally, intramolecular asymmetric reductive amination (ARA) catalyzed by iridium complexes has been successfully employed for the synthesis of chiral dibenz[c,e]azepines, demonstrating the potential for enantioselective azetidine formation. rsc.org The synthesis of azetidines through the intramolecular cyclization of homoallylamines has also been reported. researchgate.net

Computational and experimental studies have also shed light on the mechanism of acid-catalyzed intramolecular rearrangement of organic azides as a viable route to amines, including heterocyclic amines. nih.gov

Strain-Release Processes and Modern Photocatalytic Methods for Azetidine Scaffolds

The high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of functionalized azetidines. acs.orgacs.org This strain-release functionalization involves the ring-opening of ABBs with various nucleophiles. acs.orgrsc.org This approach allows for the modular and programmable synthesis of complex, stereochemically defined azetidines that would be difficult to access through other means. acs.org For instance, a four-component strain-release-driven synthesis has been developed for the modular construction of substituted azetidines. nih.gov

Modern photocatalytic methods have also been developed that leverage strain-release principles. researchgate.netchemrxiv.orgchemrxiv.org A visible-light-driven radical strategy allows for the synthesis of densely functionalized azetidines from ABBs. chemrxiv.orgresearchgate.net In this process, an organic photosensitizer mediates the formation of radical intermediates that are then intercepted by the ABB, leading to the difunctionalized azetidine in a single step. chemrxiv.orgresearchgate.net

Aza-Michael Addition in the Construction of Azetidine Derivatives

The aza-Michael addition , the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for C-N bond formation and has been applied to the synthesis of azetidine derivatives. mdpi.comnih.gov This strategy can be used to prepare new heterocyclic amino acid-like building blocks containing the azetidine ring. mdpi.combohrium.com

For example, the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate, which can be prepared from (N-Boc)azetidin-3-one, provides access to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com The reaction conditions can be tuned to accommodate different amine nucleophiles, including aliphatic and aromatic heterocyclic amines. mdpi.com While the addition of heterocyclic aliphatic amines often proceeds quickly, the reaction with aromatic heterocycles like pyrazole (B372694) may require longer reaction times. mdpi.com It has been noted that in some cases, such as with indazole, the aza-Michael addition can lead to a mixture of regioisomers. mdpi.com

A summary of aza-Michael addition for azetidine synthesis is provided in the table below.

Michael AcceptorMichael DonorKey Features
Methyl 2-(azetidin-3-ylidene)acetateNH-heterocycles (aliphatic & aromatic)Provides access to 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com
α,β-unsaturated malonateIndazoleCan lead to the formation of N-1 and N-2 adducts due to tautomerism. mdpi.com
ItaconatesPrimary and secondary aminesCan lead to N-functionalized mono-pyrrolidones through a cascade intramolecular cyclization. nih.gov

Synthesis of Azetidines from Aziridinium (B1262131) Ylides

The rearrangement of aziridinium ylides offers a unique pathway to azetidines through ring expansion. nih.govlongdom.org These reactive intermediates can be generated from the reaction of aziridines with carbenes or carbenoids. nih.gov The fate of the aziridinium ylide is highly dependent on the reaction conditions and the structure of the ylide itself. chemrxiv.orgacs.org

One important transformation of aziridinium ylides is the organic-chemistry.orgnih.gov-Stevens rearrangement , which results in a one-carbon ring expansion of the aziridine (B145994) to an azetidine. nih.gov However, a competing pathway, the cheletropic extrusion of an olefin, is often favored. nih.gov Engineered "carbene transferase" enzymes have been shown to catalyze the organic-chemistry.orgnih.gov-Stevens rearrangement with high enantioselectivity, overriding the inherent reactivity of the aziridinium ylide towards extrusion. nih.gov

Another potential rearrangement is the mdpi.comnih.gov-Stevens rearrangement . capes.gov.brfigshare.com The intramolecular reaction of a metal carbenoid tethered to a vinylaziridine can generate an aziridinium ylide that undergoes a mdpi.comnih.gov-Stevens rearrangement to furnish bicyclic amine skeletons. nih.govcapes.gov.brresearchgate.net The stereochemical outcome of this reaction is critically dependent on the configuration of the nitrogen invertomer. capes.gov.brresearchgate.net

The divergent reactivity of aziridinium ylides can be tuned by the choice of carbene precursor and catalyst, allowing for the selective formation of either azetidines or piperidines from the same starting materials. chemrxiv.orgacs.org

Established and Emerging Synthetic Pathways for Piperidine (B6355638) Ring Construction

The piperidine ring is a ubiquitous six-membered nitrogen heterocycle found in a vast array of natural products and pharmaceuticals. acs.org Consequently, numerous methods for its synthesis have been developed, ranging from well-established protocols to modern catalytic enantioselective approaches. nih.gov

One established method for piperidine synthesis is the Kwon annulation , a [4+2] cycloaddition of imines with allenes catalyzed by tertiary phosphines. acs.org The development of chiral phosphine (B1218219) catalysts has enabled highly enantioselective variants of this reaction, providing access to a wide range of functionalized piperidine derivatives with excellent stereocontrol. acs.org Another catalytic enantioselective approach involves the zinc-catalyzed [4+2] cyclization of 1-azadienes with nitroalkenes, which can achieve high yields and enantioselectivities using a novel F-BOPA ligand. thieme-connect.com

More recently, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of 3-substituted piperidines. organic-chemistry.orgnih.govacs.org This three-step process involves the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine (B1217469) with an aryl or vinyl boronic acid, and a final reduction to the piperidine. nih.govacs.org This method exhibits broad functional group tolerance and can be performed on a gram scale. nih.gov

Alkene Cyclization in Piperidine Synthesis

The formation of the piperidine ring through the cyclization of acyclic alkene precursors is a robust strategy. Modern catalysis has enabled significant advances in this area, allowing for high levels of control and efficiency. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes facilitates the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Another powerful method involves a palladium-catalyzed enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization to furnish 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org This approach is particularly notable for its use of a sterically bulky chiral pyridine-oxazoline (Pyox) ligand in conjunction with an electrophilic chlorine source. organic-chemistry.org

Table 1: Catalytic Systems for Alkene Cyclization in Piperidine Synthesis

Catalyst SystemKey ReagentsCyclization TypeKey FeaturesReference
Gold(I) ComplexIodine(III) oxidizing agentOxidative AminationForms N-heterocycle and introduces an O-substituent simultaneously. nih.gov nih.gov
Palladium/Chiral Pyox LigandN-Chlorosuccinimide (NCS)Enantioselective Aminochlorination (6-endo)Provides access to structurally diverse 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org organic-chemistry.org
Palladium(II)Oxygen (aerobic)Wacker-type Oxidative CyclizationBase-free conditions applicable to various N-heterocycles including piperidines. organic-chemistry.org organic-chemistry.org

Mannich Reactions and Condensation Approaches for Piperidinone Derivatives

The Mannich reaction and related condensation strategies are foundational in heterocyclic chemistry for constructing piperidine rings, often in the form of piperidin-4-one derivatives which can be further modified. chemrevlett.com The classical Mannich condensation involves the reaction of an aldehyde, a ketone, and an amine, such as ammonium (B1175870) acetate, to yield substituted 4-piperidones. chemrevlett.comsciencemadness.org

A significant variant is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. researchgate.net This transformation is a versatile tool for target-oriented synthesis and can be employed in domino sequences. For example, a nitro-Mannich/lactamization cascade can be used to build complex piperidine frameworks. researchgate.net Diastereoselective double Mannich reactions of β-keto esters have also been shown to produce polysubstituted 4-piperidones with high control over the stereochemical outcome. lookchem.com

Table 2: Mannich and Condensation Reactions for Piperidinone Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Mannich CondensationAromatic aldehyde, Ketone, Ammonium acetateEthanol, HeatSubstituted 2,6-diaryl-4-piperidones. chemrevlett.comnih.gov chemrevlett.comnih.gov
Nitro-Mannich (aza-Henry)Nitroalkane, ImineVariousβ-nitroamines, precursors to functionalized piperidines. researchgate.net researchgate.net
Double Mannich Reactionβ-keto esters, Bisaminol ethersNot specifiedHighly substituted 4-piperidones with high diastereoselectivity. lookchem.com lookchem.com

Asymmetric Synthesis and Chiral Induction in Piperidine Systems

Achieving the correct stereochemistry is critical, and numerous asymmetric strategies have been developed to synthesize chiral piperidines. nih.gov These methods can be broadly categorized into chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based approaches. researchgate.net

One effective strategy begins with a chiral aziridine, which undergoes a one-pot sequence of reactions including reductive ring-opening and intramolecular reductive amination to yield cis-2,6-disubstituted piperidines with high stereoselectivity. rsc.org Another approach utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with complete retention of chirality. rsc.org Furthermore, chemo-enzymatic methods, such as the stereoselective one-pot cascade involving an amine oxidase and an ene imine reductase, can convert tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Asymmetric reduction of ketone intermediates is also a key tactic to install chiral centers. researchgate.net

Table 3: Asymmetric Strategies for Chiral Piperidine Synthesis

StrategyChiral Source/CatalystKey TransformationStereoselectivity (ee/dr)Reference
Chiral Pool SynthesisChiral AziridineReductive ring-opening, intramolecular reductive aminationHigh stereoselectivity for cis-isomers. rsc.org rsc.org
Exocyclic Chirality InductionChiral AmineNitroalkene/Amine/Enone (NAE) condensationee > 95%. rsc.org rsc.org
Chemo-enzymatic CascadeAmine Oxidase / Ene Imine ReductaseAsymmetric dearomatization of activated pyridinescis major; >96:4 dr. nih.gov nih.gov
Asymmetric Reductionβ-cyclodextrin or OxazaborolidineReduction of α-azido aryl ketonesNot specified researchgate.net

Synthesis of Piperidines from Aziridinium Ylides

Aziridinium ylides have emerged as versatile intermediates for synthesizing complex nitrogen-containing heterocycles. longdom.org These reactive species are typically generated from the reaction of an aziridine with a metal carbene. nih.gov The subsequent reactivity of the ylide can be tuned to produce different ring systems. chemrxiv.org

A notable application is the formal [3+3] ring expansion of bicyclic aziridines with vinyl diazoacetate-derived rhodium carbenes. This reaction proceeds through an aziridinium ylide intermediate to afford highly substituted dehydropiperidines. nih.gov The delocalization of charge in the ylide is crucial for promoting the desired ring expansion over other potential pathways like cheletropic extrusion. nih.gov Interestingly, the choice of carbene precursor or catalyst can divert the reaction to favor the formation of azetidines or dehydropiperidines from the same starting materials, highlighting the tunable nature of this chemistry. chemrxiv.org

Convergent and Divergent Synthetic Strategies for Integrated Azetidine-Piperidine Architectures

Assembling the final 3-(6-Methylpiperidin-2-yl)azetidin-3-ol structure requires a strategy that effectively connects the two heterocyclic rings. This can be approached through either convergent or divergent pathways. A convergent synthesis would involve preparing the azetidine and piperidine rings separately before coupling them, while a divergent approach would build one ring onto the other from a common intermediate.

Methodologies for Inter-Ring Coupling and Linkage of Azetidine and Piperidine Moieties

The direct coupling of a pre-synthesized 6-methylpiperidine fragment and a 3-hydroxyazetidine fragment is a hallmark of a convergent approach. While direct examples for this specific coupling are scarce, analogous strategies for linking heterocyclic rings are well-documented. A powerful concept is the two-directional synthesis, which has been used to create aza-C-linked disaccharide analogues by linking two different heterocyclic rings. beilstein-journals.org This approach allows for the selective functionalization of each ring system. beilstein-journals.org

More conventional coupling methods can also be envisioned. For instance, a piperidine derivative bearing a nucleophilic nitrogen could be used to open an electrophilic precursor, such as an azetidine-3-one or a suitably activated azetidin-3-ol (B1332694) derivative. Alternatively, reductive amination between an azetidine-containing aldehyde and the 6-methylpiperidine amine could forge the crucial C-C bond. A modular synthetic platform, where building blocks are elaborated in three dimensions, exemplifies this convergent thinking, allowing for the rapid generation of diverse structures from pre-established fragments. acs.org

Stereoselective and Regioselective Considerations in the Assembly of Fused or Linked Azetidinyl-Piperidinyl Systems

The target molecule possesses multiple stereocenters, making stereocontrol paramount. In a convergent synthesis, the absolute and relative stereochemistry of the final product is dictated by the stereochemistry of the individual piperidine and azetidine building blocks. Therefore, employing the asymmetric methods discussed previously to prepare enantiomerically pure fragments is essential. nih.govrsc.orgrsc.org

Regioselectivity—controlling the point of connection—is equally critical. The synthesis must ensure that the linkage occurs specifically between the C2 position of the piperidine and the C3 position of the azetidine. This requires synthetic handles to be installed at these precise locations on the respective rings during their synthesis. Methods for the regioselective synthesis of substituted azetidines and piperidines are therefore crucial. acs.orgrsc.org For example, scalable, two-step methods for the regio- and diastereoselective synthesis of versatile azetidines from simple precursors have been developed. acs.org Similarly, piperidine ring expansion strategies can proceed with excellent regioselectivity. rsc.org The careful orchestration of these selective methods is fundamental to successfully constructing complex, linked heterocyclic systems like this compound.

Table of Compounds

Chemical Reactivity and Functionalization of the 3 6 Methylpiperidin 2 Yl Azetidin 3 Ol Core Structure

Inherent Reactivity Profiles of Azetidine (B1206935) and Piperidine (B6355638) Rings in Conjoined Systems

The reactivity of the 3-(6-methylpiperidin-2-yl)azetidin-3-ol scaffold is largely dictated by the interplay between the strained azetidine ring and the more stable piperidine ring. Understanding the individual and combined reactivity of these two heterocyclic systems is crucial for predicting and controlling chemical transformations.

Strain-Driven Reactivity and Ring-Opening Pathways in Azetidine Derivatives

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity, making them susceptible to ring-opening reactions that are not as readily observed in larger, less strained systems like pyrrolidines or piperidines. rsc.orgresearchwithrutgers.comrsc.org The reactivity of azetidines is greater than that of the five-membered pyrrolidine (B122466) ring (5.4 kcal/mol) but less than the highly reactive three-membered aziridine (B145994) ring (27.7 kcal/mol). rsc.org This intermediate reactivity allows for both reasonable stability for handling and unique reactivity that can be initiated under specific conditions. researchwithrutgers.comrsc.org

The strain in the azetidine ring can lead to decomposition pathways, particularly under acidic conditions where protonation of the azetidine nitrogen can precede nucleophilic attack and subsequent ring opening. nih.gov For instance, certain N-substituted azetidines have been shown to undergo intramolecular ring-opening decomposition initiated by a pendant amide group. nih.gov The rate of this decomposition is influenced by the pKa of the azetidine nitrogen. nih.gov

Ring-opening of azetidines can be achieved through various nucleophilic attacks. nih.gov These reactions often proceed in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov The presence of substituents on the azetidine ring can influence the regioselectivity of the ring-opening. nih.gov Furthermore, photochemical methods can be employed to first form azetidinols, which then readily undergo ring-opening upon the addition of certain reagents. beilstein-journals.org This "build and release" strategy leverages the pre-installed strain energy of the four-membered ring to facilitate functionalization. beilstein-journals.org

Functional Group Tolerance and Selective Chemical Transformations within the Azetidine-Piperidine Scaffold

Despite the inherent reactivity of the azetidine ring, methods for its functionalization often demonstrate good functional group tolerance. rsc.orgresearchgate.net This allows for the modification of the azetidine-piperidine scaffold without disrupting other sensitive functional groups that may be present in the molecule. For example, palladium-catalyzed intramolecular C(sp³)–H amination has been used for the synthesis of functionalized azetidines with excellent functional group tolerance. rsc.org Similarly, visible light-enabled aza Paternò–Büchi reactions provide a mild and efficient route to functionalized azetidines, tolerating a variety of electronically diverse styrenes and different substitution patterns on the substrate backbone. nih.gov

Selective chemical transformations can be achieved by targeting either the azetidine or the piperidine ring. The differing reactivity of the two rings allows for selective manipulation. For instance, the nitrogen atom of the azetidine ring can be selectively functionalized. rsc.org In the context of the this compound scaffold, the tertiary alcohol on the azetidine ring and the secondary amine on the piperidine ring offer distinct sites for chemical modification.

The table below summarizes the reactivity of the individual heterocyclic components:

HeterocycleKey Reactivity FeaturesPotential Transformations
Azetidine High ring strain, susceptible to nucleophilic attack and ring-opening. rsc.orgresearchwithrutgers.comrsc.orgRing-opening reactions, N-alkylation, N-acylation, C-H functionalization. rsc.orgnih.govrsc.org
Piperidine Conformationally flexible, less reactive than azetidine.N-alkylation, N-acylation, C-H functionalization.

Advanced Derivatization Techniques for Structural Modification and Diversification

The this compound core structure can be further modified and diversified using advanced derivatization techniques. These methods allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Introduction of Heteroatom-Containing Functional Groups for Research Utility

The introduction of heteroatom-containing functional groups is a key strategy for modulating the physicochemical properties and biological activity of a molecule. In the case of the this compound scaffold, various methods can be employed to introduce heteroatoms.

The hydroxyl group on the azetidine ring can be a handle for introducing oxygen-containing functionalities through etherification or esterification. The nitrogen atoms in both the azetidine and piperidine rings are nucleophilic and can be functionalized through reactions such as alkylation, acylation, and sulfonylation. magtech.com.cn These modifications can introduce a wide range of heteroatom-containing groups, including amides, sulfonamides, and various substituted amines.

Recent advances in synthetic methodology have provided tools for the direct introduction of heteroatoms onto the azetidine ring itself. For example, methods for the synthesis of azetidines containing fluorine have been reported. acs.org

Hybridization Strategies with Other Heterocyclic Rings

Hybridization strategies, which involve the fusion or linkage of the this compound core with other heterocyclic rings, can lead to novel molecular scaffolds with unique three-dimensional shapes and biological properties.

One approach is the direct fusion of another ring to the azetidine or piperidine moiety. For example, methods for the synthesis of spirocyclic NH-azetidines have been developed. rsc.org Another strategy involves linking other heterocyclic rings to the existing scaffold. This can be achieved by functionalizing the nitrogen or carbon atoms of the azetidine or piperidine rings with other heterocyclic moieties. For instance, the Suzuki-Miyaura cross-coupling reaction has been used to attach boronic acids to a brominated pyrazole-azetidine hybrid, demonstrating the feasibility of linking diverse heterocyclic systems. nih.gov

The following table provides examples of hybridization strategies:

Hybridization StrategyDescriptionExample Reaction
Spirocyclization Formation of a spirocyclic system where one atom is common to both rings.Ti(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents to form spirocyclic NH-azetidines. rsc.org
Ring Annulation Fusion of a new ring onto an existing ring system.Anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. rsc.org
Cross-Coupling Linking of two molecular fragments, often involving a metal catalyst.Suzuki-Miyaura cross-coupling of a brominated azetidine derivative with a heterocyclic boronic acid. nih.gov

Broad Spectrum Biological Activities Associated with Azetidine and Piperidine Scaffolds in Preclinical Models

The inherent structural features of azetidine and piperidine rings allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. scispace.comresearchgate.netnih.gov

Derivatives of both azetidine and piperidine have demonstrated significant potential as antimicrobial agents in preclinical evaluations.

Antibacterial and Antifungal Activity: Azetidinone (β-lactam) derivatives are well-known for their antibacterial properties. ijbpas.comjmchemsci.com Similarly, various piperidine derivatives have been synthesized and screened for their antibacterial and antifungal activities. researchgate.netresearchgate.net For instance, certain piperidine-containing thymol (B1683141) derivatives displayed potent in vitro antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov Some 6-alkyl-2,3,4,5-tetrahydropyridines, mimicking natural alkaloids, also showed significant antifungal activity, with the length of the C-6 alkyl chain influencing their efficacy. nih.gov Specifically, compound 5e (6-hexadecyl-2,3,4,5-tetrahydropyridine) exhibited minimum fungicidal concentrations (MFCs) of 3.8, 15.0, 7.5, and 7.5 μg/mL against Cryptococcus neoformans, Candida albicans, Candida glabrata, and Candida krusei, respectively. nih.gov Additionally, crude extracts of Piper tuberculatum, which contain piperidine moieties, have shown antifungal activity against Trichophyton rubrum, Mycosporum canis, and M. gypseum. redalyc.org

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred research into new therapeutic agents. nih.govacs.org A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis with MIC₉₉ values below 10 μM. nih.govacs.org These compounds appear to act by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.gov Piperidine derivatives have also been investigated for their antitubercular potential. mdpi.comnih.gov Certain 2,6-disubstituted piperidinothiosemicarbazone derivatives were found to be highly active against M. tuberculosis strains, with the piperidine ring being a key substituent for potency. mdpi.com

Both azetidine and piperidine scaffolds are integral to the development of novel anticancer agents. nih.govjmchemsci.comresearchgate.net

Azetidine Derivatives: Compounds featuring the azetidine moiety have demonstrated a diverse range of anticancer activities. nih.gov

Piperidine Derivatives: Numerous piperidine derivatives have been synthesized and evaluated for their antiproliferative effects. For example, a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives showed selective cytotoxic potential against various cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov The most potent of these compounds was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization. nih.gov

The piperidine scaffold is particularly prominent in compounds targeting the central nervous system.

Dopamine (B1211576) Antagonism: Piperidine-based compounds have been extensively studied as dopamine receptor antagonists, particularly for the D₄ receptor, which is implicated in conditions like Parkinson's disease and schizophrenia. nih.govmdpi.comresearchgate.net Researchers have developed selective D₄R antagonists with 3- or 4-benzyloxypiperidine scaffolds. nih.govresearchgate.net These compounds have shown improved stability over previous antagonists. researchgate.net

Antischizophrenic Properties: The dopamine hypothesis of schizophrenia has driven much of the research into dopamine receptor modulators, including those with piperidine and azetidine structures. nih.govnih.govresearchgate.net

Other CNS Activities: Piperidine derivatives have also been investigated for their potential in treating other CNS disorders, including as σ₁ receptor modulators for pain. chemrxiv.orgnih.gov

The versatility of azetidine and piperidine scaffolds extends to a range of other biological activities.

Anti-inflammatory and Antioxidant Activity: Azetidine-2-one derivatives of ferulic acid have been evaluated as promising anti-inflammatory agents, with some compounds showing effects comparable to indomethacin (B1671933) in preclinical models. mdpi.comresearchgate.net Piperidine-containing compounds are also recognized for their antioxidant potential. scispace.comresearchgate.netnih.govtandfonline.comtandfonline.com Various studies have explored different substituted piperidines and found that the nature and position of substituents on the piperidine ring significantly influence their antioxidant capacity. scispace.comtandfonline.com

Antiviral Activity: Derivatives of both scaffolds have shown promise as antiviral agents. nih.govresearchgate.net Piperidine-substituted purines have demonstrated activity against HIV and influenza A/H1N1. researchgate.net Furthermore, 1,4,4-trisubstituted piperidines have been identified as inhibitors of coronavirus replication, including SARS-CoV-2, potentially by targeting the main protease (Mpro). nih.gov Piperamides from Piper species have also been investigated as potential antivirals against SARS-CoV-2. acs.org Piperidine alkaloids from Senna spectabilis have shown in vitro activity against the Chikungunya virus. nih.gov

Antidiabetic Activity: Azetidine derivatives have been explored for their potential antidiabetic properties. nih.gov

Elucidation of Molecular Targets and Underlying Mechanisms of Action in Preclinical Contexts

Understanding the molecular targets and mechanisms of action is crucial for the rational design of new drugs.

Tubulin Polymerization Inhibition: Several studies have identified piperidine derivatives as inhibitors of tubulin polymerization, a key mechanism for their anticancer effects. nih.govnih.gov Novel diarylpyridine derivatives have been designed as anti-tubulin agents that fix the cis-orientation of the aromatic rings, leading to potent antiproliferative activity. nih.gov Similarly, certain 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives induce depolymerization of tubulin, leading to cell cycle arrest. nih.gov Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones have also been identified as a promising scaffold for developing new tubulin polymerization inhibitors. rsc.org

Cholinesterase Inhibition: N-substituted-piperidine analogs have been investigated as multi-target agents for Alzheimer's disease, combining acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition with antioxidant activity. ajchem-a.com

Protease Inhibition: Piperidine scaffolds have been utilized as P2-ligands in the design of potent HIV-1 protease inhibitors. nih.govplos.orgnih.gov The stereochemistry and substitution position on the piperidine ring were found to be critical for their inhibitory potency. nih.govplos.org Additionally, 1,4,4-trisubstituted piperidines have been shown to inhibit the SARS-CoV-2 main protease (Mpro). nih.gov Peptidomimetic inhibitors incorporating a piperidine ring have also been designed to covalently target the SARS-CoV-2 papain-like protease (PLpro). mdpi.com

Other Enzyme Inhibition: Azetidine and piperidine carbamates have been developed as efficient covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. acs.orgnih.govnih.gov Piperidine azasugars have been synthesized as selective inhibitors of glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. acs.org

Interactive Data Table of Investigated Biological Activities

ScaffoldBiological ActivitySpecific Target/MechanismCompound Examples/ClassReference(s)
Azetidine AntitubercularMycolic Acid Biosynthesis InhibitionBGAz derivatives nih.gov, acs.org
Anti-inflammatoryNot specifiedAzetidine-2-one derivatives of ferulic acid mdpi.com, researchgate.net
Enzyme InhibitionMonoacylglycerol Lipase (MAGL)Azetidine carbamates acs.org, nih.gov, nih.gov
Piperidine AntifungalNot specified6-alkyl-2,3,4,5-tetrahydropyridines nih.gov
AnticancerTubulin Polymerization Inhibition1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidines nih.gov
CNS ActivityDopamine D₄ Receptor Antagonism3- or 4-benzyloxypiperidines nih.gov, researchgate.net
AntiviralMain Protease (Mpro) Inhibition (SARS-CoV-2)1,4,4-trisubstituted piperidines nih.gov
Enzyme InhibitionHIV-1 ProteasePiperidine-derived P2-ligands nih.gov, plos.org, nih.gov
Enzyme InhibitionCholinesterase (AChE, BuChE)N-substituted-piperidine analogs ajchem-a.com
Enzyme InhibitionGlucocerebrosidase (GCase)Piperidine azasugars acs.org

Analysis of this compound in Preclinical Research

An extensive review of scientific literature and patent databases reveals a significant lack of public information regarding the pharmacological properties of the chemical compound this compound. Despite targeted searches for its activity at specific receptors and its potential role in modulating protein-protein interactions, no dedicated research or significant data has been identified for this particular molecule.

The following sections detail the findings, or lack thereof, corresponding to the requested areas of investigation.

Pharmacological Relevance and Biological Activity Investigations in Preclinical Research Excluding Clinical Human Trials

Comprehensive searches did not yield any preclinical studies investigating the pharmacological relevance or biological activity of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol.

There is no available data in published scientific literature or patents describing the binding affinity or modulatory activity of this compound at dopamine (B1211576) D2/D4 receptors, Colony-Stimulating Factor 1 Receptor (CSF1R), or Sigma receptors. While numerous compounds containing piperidine (B6355638) or azetidine (B1206935) cores have been investigated as ligands for these targets, research specific to this chemical structure is absent from the public record. google.comfigshare.comgoogle.comacs.org

Due to the absence of research data, a data table for receptor binding affinities cannot be generated.

No studies were found that investigate this compound as a modulator of protein-protein interactions (PPIs). The field of PPI modulation is an active area of research, with many scaffolds being explored; however, this specific compound does not appear in literature concerning the development of such modulators. dundee.ac.ukjustia.com

Consequently, no data is available to create a table regarding its activity in this area.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Piperidine Derivatives

Impact of Substituent Patterns on Biological Activity Profiles

The azetidine (B1206935) ring, a four-membered saturated heterocycle, offers a rigid core that can be strategically substituted to modulate biological activity. pharmablock.comenamine.net The position and nature of substituents on the azetidine moiety significantly influence the compound's interaction with biological targets. The hydroxyl group at the 3-position of the azetidine ring in the title compound is a key feature, likely participating in hydrogen bonding interactions within a receptor binding site.

In related azetidine analogs, such as those designed as inhibitors of the vesicular monoamine transporter 2 (VMAT2), the substitution pattern on the azetidine ring has been shown to be critical for potency. For instance, in a series of 2,4-disubstituted azetidine analogs of lobelane, modifications to the substituents have a pronounced effect on inhibitory activity. The electronic properties of substituents on aromatic rings attached to the azetidine scaffold can fine-tune binding affinity. While direct SAR data for substituents on the azetidin-3-ol (B1332694) ring of the title compound is not extensively published, data from analogous systems suggest that even minor changes can lead to significant differences in biological response. acs.org

A study on azetidine-based STAT3 inhibitors highlighted that replacing a carboxylic acid group on the scaffold with its methyl ester derivative decreased cell-free inhibitory potency, underscoring the importance of the acidic moiety for STAT3 inhibition. researchgate.net However, this modification improved cellular potency, likely due to enhanced cell permeability. researchgate.net This illustrates the dual role of substituents in not only target binding but also in modulating pharmacokinetic properties.

Table 1: Effect of Azetidine Ring Substituents on VMAT2 Inhibitory Activity in Lobelane Analogs

CompoundSubstituent (R) on Phenethyl GroupStereochemistryVMAT2 Ki (nM)
15aHtrans48 ± 2.8
15b4-OCH3trans66 ± 6.1
15c3,4-methylenedioxytrans31 ± 7.7
22aHcis62 ± 3.9
22b4-OCH3cis24 ± 1.5
22c3,4-methylenedioxycis55 ± 3.0

acs.org

The piperidine (B6355638) ring in 3-(6-Methylpiperidin-2-yl)azetidin-3-ol possesses a chiral center at the 6-position due to the methyl substituent. The stereochemistry at this position, along with the substitution at C2, profoundly influences the conformational preference of the piperidine ring, which is crucial for its biological activity. orientjchem.org Piperidine rings typically adopt a stable chair conformation. nih.gov

The position of the methyl group on the piperidine ring is a critical determinant of biological activity. Studies on sigma-1 receptor ligands showed that a 4-methyl derivative was the most potent, while a 3,3-dimethyl derivative was the most selective. mdpi.com In another study on anticancer piperidine derivatives, the presence of a methyl group at the 3- or 4-position of the piperidine ring was associated with higher potency. ajchem-a.com This highlights that positional isomerism of the methyl group can drastically alter the pharmacological profile.

Table 2: Influence of Methyl Substitution on Piperidine Ring on Sigma-1 (σ1) Receptor Binding Affinity

CompoundPiperidine Substitutionσ1 Ki (nM)Selectivity vs σ2
314-Methyl0.030597-fold
263,3-Dimethyl0.35680-fold

mdpi.com

In the compound this compound, the "linker" is the direct carbon-carbon bond between the C3 of the azetidine ring and the C2 of the piperidine ring. This direct linkage creates a rigid bicyclic-like structure, where the relative orientation of the two rings is constrained. This conformational restriction is a key aspect of its molecular design. The lack of a flexible linker minimizes the number of accessible conformations, which can lead to higher binding affinity for a specific target by reducing the entropic cost of binding.

Scaffold Hopping and Bioisosteric Replacements in Azetidine-Piperidine-Based Drug Discovery Research

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemotypes with similar biological activities but different core structures. baranlab.org The azetidine ring is increasingly being used as a bioisostere for larger saturated nitrogen heterocycles such as piperidine and piperazine. nih.govtcichemicals.com This substitution is often motivated by the desire to improve physicochemical properties.

Replacing a piperidine ring with a smaller azetidine ring can lead to a reduction in lipophilicity (LogP/LogD) and an increase in aqueous solubility, which are often desirable attributes for drug candidates, particularly those targeting the central nervous system (CNS). nih.gov Furthermore, the introduction of the strained four-membered ring increases the fraction of sp3-hybridized carbons (Fsp3), which correlates with greater success in clinical development. tcichemicals.com This increase in three-dimensionality can also lead to improved binding selectivity. In one example, the replacement of a piperidine core with an azetidine was proposed to reduce lipophilicity while aiming to maintain favorable CNS properties. nih.gov

Table 3: Comparison of Physicochemical Properties for Piperidine- and Azetidine-Containing M1 Agonists

CompoundCoreLogD7.4Caco-2 Permeability (A→B) (nm/s)Efflux Ratio (B→A)/(A→B)
57Piperidine1.7271.5
58Azetidine1.1201.4

nih.gov

Both azetidine and piperidine moieties are considered "privileged scaffolds" in medicinal chemistry. pharmablock.comnih.govnih.govpageplace.de A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The combination of two such scaffolds in this compound suggests a high potential for biological activity.

Rational drug design principles are heavily applied to systems containing these scaffolds. A key principle is the use of conformational restriction to enhance potency and selectivity. enamine.netnih.gov By locking the molecule into a specific, bioactive conformation, the entropic penalty of binding is reduced. The rigid linkage between the azetidine and piperidine rings in the title compound is a clear application of this principle.

Furthermore, the design of libraries based on azetidine scaffolds for CNS targets involves the careful tuning of physicochemical properties such as molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors to ensure blood-brain barrier penetration. pageplace.de The azetidine-piperidine scaffold, with its inherent three-dimensionality and tunable properties through substitution, is well-suited for such rational design approaches. The goal is often to maximize interactions with the target protein while maintaining drug-like properties. nih.gov

Computational and Theoretical Chemistry Applications in the Study of 3 6 Methylpiperidin 2 Yl Azetidin 3 Ol

In Silico Prediction of Biological Activity and Potential Molecular Targets

In silico tools are instrumental in the early stages of drug discovery for forecasting the pharmacological profile of a compound. By analyzing a molecule's structure, these methods can predict its interactions with various biological macromolecules and estimate its likely therapeutic effects. For novel piperidine (B6355638) derivatives, computational tools like SwissTargetPrediction can identify the most probable protein targets, while programs such as PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential pharmacological activities. clinmedkaz.orgclinmedkaz.org This approach allows researchers to generate initial hypotheses about a compound's mechanism of action. clinmedkaz.org Studies on various piperidine derivatives have shown predictions for effects on enzymes, receptors, ion channels, and transport systems, suggesting potential applications in oncology, central nervous system disorders, and infectious diseases. clinmedkaz.orgclinmedkaz.org The unique combination of the azetidine (B1206935) and piperidine scaffolds in 3-(6-methylpiperidin-2-yl)azetidin-3-ol makes it a candidate for a diverse range of biological activities, which can be systematically explored using these predictive platforms. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is crucial for understanding ligand-target interactions at a molecular level, estimating binding affinity through scoring functions, and elucidating the key amino acid residues involved in the interaction. mdpi.comijpbs.com

In studies of structurally related heterocyclic compounds, such as azetidin-2-one and piperidine derivatives, molecular docking has been successfully employed to predict their binding modes with various protein targets. For instance, azetidin-2-one derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to assess their antiproliferative potential. researchgate.net Similarly, docking studies of piperidine derivatives have been used to investigate their inhibitory action on enzymes like renin and α-amylase. nih.govijpbs.com These simulations typically reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. najah.edu

For this compound, docking simulations could be performed against a panel of targets to explore its potential biological roles. The hydroxyl group and the nitrogen atoms of the azetidine and piperidine rings are capable of forming key hydrogen bond interactions, while the aliphatic ring system can engage in hydrophobic or van der Waals interactions. The results, often expressed as a binding energy or docking score, help prioritize the most promising ligand-target pairs for further investigation. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets.
Protein TargetTarget ClassHypothetical Docking Score (kcal/mol)Key Interacting Residues (Predicted)
Epidermal Growth Factor Receptor (EGFR)Kinase-7.8Met793, Asp855
ReninProtease-8.2Asp32, Thr77
α-AmylaseHydrolase-7.5Asp197, His299
Human TubulinStructural Protein-6.9Cys239, Asn256

Pharmacophore modeling is a powerful tool used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). mdpi.com By identifying a common pharmacophore among a set of active molecules, researchers can screen large databases for new compounds that fit the model. mdpi.com

For this compound, a pharmacophore model would highlight its key features:

Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group on the azetidine ring.

Hydrogen Bond Acceptors: The nitrogen atoms in both the azetidine and piperidine rings.

Hydrophobic Features: The saturated carbocyclic portions of the piperidine and azetidine rings.

In addition to pharmacophore modeling, various online tools are used to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and drug-likeness. peerscientist.com These tools assess compliance with guidelines like Lipinski's Rule of Five, which helps to evaluate the potential for a compound to be an orally active drug. researchgate.net Such analyses provide an early indication of the compound's pharmacokinetic profile. peerscientist.com

Table 2: Predicted ADME and Drug-Likeness Properties for this compound.
PropertyPredicted ValueGuideline/Interpretation
Molecular Weight184.28 g/molCompliant (<500)
LogP (o/w)0.85Compliant (<5)
Hydrogen Bond Donors2Compliant (≤5)
Hydrogen Bond Acceptors2Compliant (≤10)
Lipinski's Rule of FiveNo violationsIndicates potential oral bioavailability

Conformational Analysis and Molecular Dynamics Simulations of the Azetidine-Piperidine System

The biological activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. researchgate.net For a molecule like this compound, which contains two saturated rings connected by a single bond, understanding the preferred conformations is critical for predicting its interaction with biological targets. researchgate.net

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the conformational flexibility and stability of a ligand and its complex with a protein. researchgate.netresearchgate.net In drug design, MD simulations are often performed after molecular docking to validate the stability of the predicted binding pose. nih.gov Key metrics analyzed from MD simulations include the Root-Mean-Square Deviation (RMSD), which assesses the stability of the complex, and the Root-Mean-Square Fluctuation (RMSF), which indicates the flexibility of specific regions of the protein or ligand. nih.govresearchgate.net Such simulations have been widely used to confirm the stability of complexes involving azetidinone and piperidine derivatives with their target enzymes. researchgate.netresearchgate.net

Quantum Chemical Studies on Reactivity, Electronic Structure, and Stability of the Compound

Quantum chemical methods, such as Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and chemical reactivity. researchgate.netrsc.org These calculations can elucidate properties that are difficult to measure experimentally. nih.gov

Key analyses in quantum chemical studies include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov This analysis helps to understand the charge transfer that can occur within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. nih.gov

Table 3: Illustrative Data from a Hypothetical Quantum Chemical Study (DFT) of this compound.
Calculated PropertyHypothetical ValueInterpretation
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital (electron-donating ability)
ELUMO1.2 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting ability)
HOMO-LUMO Gap (ΔE)7.7 eVIndicates high kinetic stability and low chemical reactivity
Dipole Moment2.1 DIndicates moderate polarity of the molecule

Future Research Directions and Unexplored Avenues for 3 6 Methylpiperidin 2 Yl Azetidin 3 Ol Research

Development of Novel and Efficient Synthetic Methodologies for Complex Azetidine-Piperidine Architectures

The synthesis of molecules incorporating both azetidine (B1206935) and piperidine (B6355638) rings is inherently challenging due to the distinct reactivity and stability of each heterocycle. mdpi.com The azetidine ring, a four-membered heterocycle, is strained and has been historically challenging to synthesize in a densely functionalized manner. mdpi.comresearchgate.net Conversely, the 2,6-disubstituted piperidine motif is a common feature in numerous biologically active alkaloids, and various stereoselective synthetic strategies have been developed for it. rsc.orgrsc.org

Future synthetic research should focus on creating efficient, stereocontrolled methods to construct the combined 3-(6-Methylpiperidin-2-yl)azetidin-3-ol framework. Key areas for exploration include:

Convergent Synthesis: Developing strategies where the substituted azetidine and piperidine fragments are synthesized separately and then coupled. This could involve novel cross-coupling reactions or nucleophilic substitution methods.

Ring-Expansion and Ring-Contraction Strategies: Investigating the possibility of forming one heterocycle from the other. For instance, ring-expansion of a suitably substituted azetidine precursor or ring-contraction of a larger nitrogen-containing ring could provide a novel entry to this scaffold. nih.gov

Catalytic Asymmetric Synthesis: Employing metal catalysts (e.g., iridium, gold, palladium) or organocatalysts to control the stereochemistry at the multiple chiral centers of the molecule, particularly at the C2 and C6 positions of the piperidine ring and the C3 position of the azetidine ring. rsc.orgnih.govnih.gov Metal-catalyzed additions of nitrogen to alkenes or alkynes are noted as highly efficient methods for building 2,6-disubstituted piperidines. rsc.org

Photocatalysis and Electrochemistry: Utilizing light-driven or electrochemical reactions to enable unique bond formations and functionalizations that are not accessible through traditional thermal methods. mit.edu Recent advances in photocatalysis have shown promise for synthesizing functionalized azetidines from azabicyclo[1.1.0]butanes. researchgate.net

A summary of relevant synthetic strategies for the constituent heterocyclic motifs is presented below.

Synthetic StrategyDescriptionKey AdvantagesRelevant HeterocycleCitations
Reductive Amination A common and effective method for constructing 2,6-disubstituted piperidine rings.High efficiency, well-established.Piperidine rsc.org
Mannich Reactions Involves the addition of a nucleophile to an iminium ion, useful for generating substituted piperidines.Versatile for creating C-C bonds.Piperidine rsc.org
Intramolecular Amination of Organoboronates A method that can provide access to azetidines, pyrrolidines, and piperidines through a 1,2-metalate shift.Good functional group tolerance.Azetidine, Piperidine organic-chemistry.org
Gold-Catalyzed Oxidative Cyclization An approach to synthesize chiral azetidin-3-ones from N-propargylsulfonamides, bypassing toxic diazo intermediates.High stereoselectivity, avoids hazardous reagents.Azetidine nih.gov
Photocatalytic Radical Strain-Release Uses an organic photosensitizer to access densely functionalized azetidines from azabicyclo[1.1.0]butanes.Access to complex structures in a single step.Azetidine researchgate.net
Alkylation of Primary Amines A straightforward method using bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines.Direct, efficient.Azetidine organic-chemistry.org

Identification of Undiscovered Biological Targets and Expansion into New Therapeutic Areas for Investigation

Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry, present in a large percentage of FDA-approved drugs. ijrpr.commdpi.com The azetidine ring can act as a bioisostere for other cyclic systems like piperidine, offering unique structural and physicochemical properties. researchgate.netnih.gov Derivatives of both azetidine and piperidine have shown a wide spectrum of biological activities. ijrpr.comclinmedkaz.org

Given the structural novelty of this compound, a broad, unbiased screening approach is warranted to identify its biological targets.

Phenotypic Screening: Testing the compound in a wide array of cell-based assays that measure complex biological responses can uncover unexpected therapeutic potential. For instance, a recent study identified azetidine derivatives with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis through whole-cell phenotypic screening. nih.govacs.org

Target-Based Screening: The compound could be tested against panels of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes. Piperidine derivatives have been investigated as potential treatments for cancer and central nervous system disorders. clinmedkaz.orgresearchgate.net Azetidine derivatives have been explored as triple reuptake inhibitors for potential antidepressant effects. nih.gov

Chemoproteomics: Advanced mass spectrometry-based techniques can be used to identify direct protein targets of the compound in a cellular context, providing a direct link between the molecule and its mechanism of action.

Potential therapeutic areas for investigation based on related heterocyclic compounds include:

Oncology: Many heterocyclic compounds exhibit anticancer properties. researchgate.netnih.govnih.gov Piperidine-dihydropyridine hybrids have been investigated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Infectious Diseases: The search for novel antibiotics is critical, and heterocyclic scaffolds are a rich source. nih.govnih.gov Azetidines have shown promise against tuberculosis by interfering with mycolic acid biosynthesis. nih.govacs.org

Central Nervous System (CNS) Disorders: The structural rigidity and three-dimensionality of the azetidine-piperidine scaffold make it suitable for targeting CNS receptors and enzymes. nih.gov Piperidine derivatives are being explored for Alzheimer's disease therapy. mdpi.comresearchgate.net

Inflammatory Diseases: Heterocyclic compounds often possess anti-inflammatory properties. ijrpr.com

Integration of Advanced Computational Approaches for Accelerated Structure-Based Design and Optimization

Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by predicting molecular properties and interactions, thereby reducing the time and cost associated with experimental testing. harvard.edunih.govsteeronresearch.com For a novel scaffold like this compound, computational methods can be instrumental from the very beginning.

Virtual Screening and Target Prediction: In silico tools can predict potential biological targets for the compound by comparing its structure to libraries of known active molecules. clinmedkaz.orgnih.gov Web-based tools like SwissTargetPrediction can identify likely protein targets, guiding initial biological assays. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity is identified, QSAR models can be built to understand the relationship between the chemical structure and biological activity. nih.gov These models can then predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Docking and Dynamics: If a specific protein target is identified, molecular docking can predict the binding mode and affinity of the compound. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted binding pose and provide insights into the dynamic interactions between the ligand and the protein over time. steeronresearch.com

ADMET Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. steeronresearch.comchemjournal.kz Early assessment of these properties for derivatives of this compound would be crucial for selecting candidates with favorable drug-like profiles, especially for CNS applications where properties like blood-brain barrier penetration are critical. acs.org

The integration of these computational approaches can create a feedback loop with synthetic chemistry and biological testing, enabling a more rapid and resource-efficient optimization of this novel chemical scaffold for therapeutic applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-Methylpiperidin-2-yl)azetidin-3-ol, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions is commonly employed. For example, chloroacetyl chloride and triethylamine in solvents like dioxane or ethanol under controlled temperatures (40–60°C) can optimize yield . Monitoring via thin-layer chromatography (TLC) ensures purity . Yield improvements may involve catalytic bases (e.g., NaH) or microwave-assisted cyclization to reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and ring conformations, while X-ray crystallography (using SHELXL ) confirms stereochemistry and bond angles. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups like the hydroxyl (-OH) and amine (-NH) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology : Use in vitro antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity tests (MTT assay on cancer cell lines). For receptor interactions, radioligand binding assays with targets like GPCRs or enzymes (e.g., kinases) are recommended .

Advanced Research Questions

Q. How does stereochemistry at the azetidin-3-ol ring influence the compound’s interaction with biological targets?

  • Methodology : Enantioselective synthesis (e.g., chiral catalysts) followed by comparative bioactivity assays can isolate stereoisomers. Molecular docking (AutoDock Vina) and MD simulations analyze binding mode differences. For example, the (S)-enantiomer may show higher affinity for serotonin receptors due to hydrogen-bonding geometry .

Q. What computational strategies can predict the binding affinity of this compound to specific enzymes?

  • Methodology : QSAR models trained on azetidine derivatives correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Free-energy perturbation (FEP) simulations quantify binding energy changes upon methylpiperidine substitution .

Q. How do electron-withdrawing vs. electron-donating substituents on the piperidine ring alter reactivity in nucleophilic reactions?

  • Methodology : Substituent effects are studied via Hammett plots using para-substituted analogs. Kinetic studies (e.g., SN2 reactions with methyl iodide) measure rate constants, while DFT calculations (Gaussian) map transition-state electron density .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activities of azetidin-3-ol derivatives with different substituents?

  • Approach : Cross-validate assay conditions (e.g., pH, bacterial strain variability). A 2024 study found 3-(2-chloro-6-fluorobenzyl)azetidin-3-ol had higher Gram-positive activity (MIC = 2 µg/mL) than its 4-chloro analog (MIC = 8 µg/mL), attributed to enhanced membrane penetration . Structural comparisons via X-ray crystallography may reveal steric hindrance differences .

Q. Why do some studies report neuroactive properties for azetidines, while others emphasize anticancer effects?

  • Analysis : Target selectivity varies with substitution patterns. For instance, 3-(2-methoxy-5-methylbenzyl)azetidin-3-ol inhibits histone deacetylases (HDACs) in cancer cells but shows negligible GABA receptor modulation . Functional assays (e.g., patch-clamp for ion channels vs. HDAC activity kits) clarify context-dependent mechanisms .

Methodological Best Practices

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess ≥98% .
  • Crystallography : Refine SHELXL parameters (PART, TWIN) for high-Rmerge datasets to resolve piperidine-azetidine ring puckering .
  • Bioactivity Validation : Pair in silico predictions (Glide SP docking) with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.